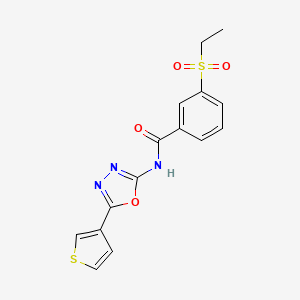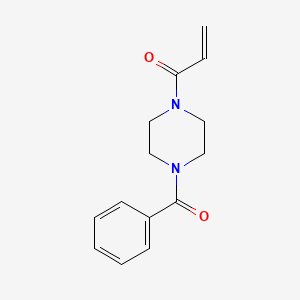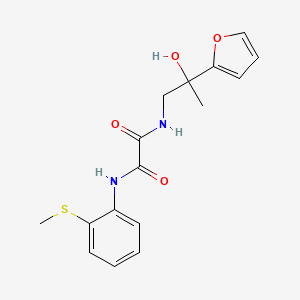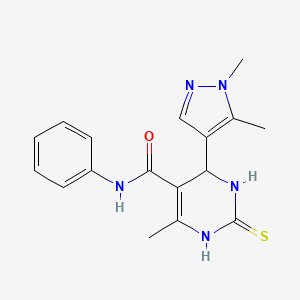![molecular formula C22H14BrClF3N3O B2540954 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 2085690-22-6](/img/structure/B2540954.png)
6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one, is a derivative of the quinazolinone family. Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with various synthons. For instance, 6-bromo-2,3-disubstituted 4(3H)-quinazolinones have been synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with different reagents such as trimethoprim, pyrimethamine, and lamotrigine . Other methods include reacting bromoanthranilic acid with benzoyl chloride and substituted amino synthons . The structures of these compounds are confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a 6-bromo substituent and various other functional groups attached to the quinazolinone core. These modifications significantly influence the biological activity of the compounds. The molecular docking studies are often performed to understand the interaction of these compounds with biological targets, such as EGFR tyrosine kinase in the case of anticancer agents .
Chemical Reactions Analysis
Quinazolinone derivatives undergo various chemical reactions, including further condensation with aldehydes to form chalcone derivatives, reactions with bromine and thiourea to form aminothiazole derivatives, and cyclization reactions to afford different cyclized products . These reactions expand the chemical diversity of the quinazolinone core and allow for the synthesis of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. Computational tools such as PASS, Molinspiration, Osiris, and Swiss ADME are used to predict properties like drug-likeness, bioactivity scores, toxicity, and potential molecular targets . These predictions are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds and for guiding further modifications to enhance their biological efficacy.
Case Studies
Several studies have demonstrated the biological activities of quinazolinone derivatives. For example, some derivatives have shown significant antibacterial and antifungal activity against various strains, as well as anti-inflammatory activity in the carrageenan-induced paw oedema test in rats . Others have exhibited potent antiviral activity against vaccinia virus and have been suggested to possess activity against Pox viruses . Additionally, certain quinazolinone derivatives have been screened for analgesic and anti-inflammatory activities, with some showing comparable activity to standard drugs like indomethacin .
作用機序
Target of Action
It’s known that similar compounds with trifluoromethylpyridine (tfmp) derivatives have been used in the agrochemical and pharmaceutical industries . These compounds are thought to interact with various targets to exert their effects, but the specific targets for this compound need further investigation.
Mode of Action
It’s known that similar compounds with tfmp derivatives have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds with tfmp derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds with tfmp derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may have various molecular and cellular effects .
特性
IUPAC Name |
6-bromo-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClF3N3O/c1-12-4-2-3-5-15(12)20-29-18-7-6-14(23)9-16(18)21(31)30(20)11-19-17(24)8-13(10-28-19)22(25,26)27/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLUYFNVWJBXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)



![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2540880.png)
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2540890.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)